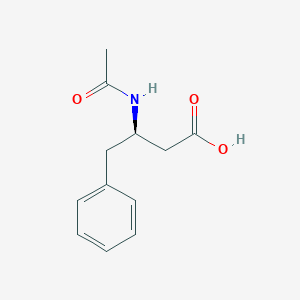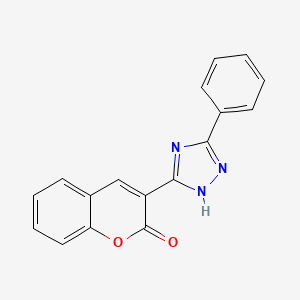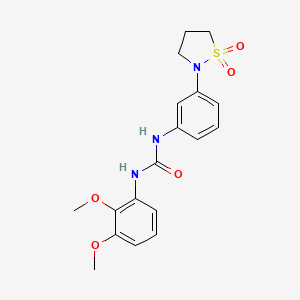![molecular formula C23H20ClN5O4S B2495619 ethyl 4-({[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate CAS No. 1040643-39-7](/img/structure/B2495619.png)
ethyl 4-({[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from basic heterocyclic scaffolds. For example, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, a compound with a somewhat similar heterocyclic framework, involves reactions of 3-amino-2-benzyl-6-hydrazino-1,2,4-triazin-5(2H)-one with carbon disulfide in a water/pyridine mixture, showcasing the complexity and versatility of synthetic routes in this chemical space (Hwang, Tu, Wang, & Lee, 2006).
Molecular Structure Analysis
The structural elucidation of these compounds typically involves X-ray crystallography, revealing intricate details such as crystal system, space group, and hydrogen bonding. The molecule mentioned earlier crystallizes in the monoclinic space group P2(1)/c, with extensive intermolecular N-H...N and N-H...O hydrogen bonding, indicative of the complex intermolecular interactions that can influence the compound's physical and chemical properties (Hwang et al., 2006).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including condensation with aldehydes, formic acid, and acetyl chloride, leading to the formation of Schiff bases and other derivatives, which are critical for further functionalization and exploration of biological activity (Ammar, El-Gaby, Zahran, & Abdel-Salam, 2000). The ability to undergo ring expansion and form new heterocyclic systems highlights the chemical versatility of these compounds.
Physical Properties Analysis
The physical properties, such as crystallinity, melting point, and solubility, are often determined through experimental studies. The molecular structure analysis, including density functional theory (DFT) calculations and Hirshfeld surface analysis, offers insights into the molecular packing, intermolecular interactions, and stability of these compounds in solid state (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to participate in further chemical transformations, are crucial for understanding the potential applications of these compounds. Detailed studies involving spectroscopic methods (IR, NMR, LC-MS) and elemental analysis are essential for the comprehensive characterization and utilization of these compounds in further synthetic and application-oriented research (Koca, Sert, Gümüş, Kani, & Çırak, 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Ethyl 4-({[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate and its derivatives have been a subject of interest in the synthesis of various heterocyclic compounds. These compounds have shown significant antimicrobial activity, making them potential candidates for pharmaceutical applications. For instance, Bhuiyan et al. (2006) demonstrated pronounced antimicrobial activity in certain derivatives during their study on the synthesis and antimicrobial evaluation of new thienopyrimidine derivatives (Bhuiyan et al., 2006).
Antimicrobial and Antifungal Properties
Several studies have reported the antimicrobial and antifungal properties of these compounds. For example, Hassan (2013) explored the synthesis of new pyrazoline and pyrazole derivatives, revealing significant antimicrobial activity against various bacterial strains and fungi (Hassan, 2013). Similarly, Desai et al. (2007) found that quinazoline derivatives showed antibacterial and antifungal activities, highlighting the potential of these compounds in medical research (Desai, Moradia & Shihora, 2007).
Chemical Synthesis Techniques
The chemical synthesis of these compounds involves complex reactions and techniques. Postovskii et al. (1977) detailed the synthesis involving ethyl benzoate thiocarbohydrazone, leading to various derivatives with significant potential for further exploration (Postovskii, Ershov, Sidorov & Serebryakova, 1977). Another study by Flefel et al. (2018) emphasized the synthesis of novel pyridine and fused pyridine derivatives, highlighting their antimicrobial and antioxidant activity (Flefel et al., 2018).
Heterocyclic Compound Synthesis
The synthesis of these compounds often results in the formation of heterocyclic compounds with various biological activities. Satyendra et al. (2011) synthesized novel dichloro substituted benzoxazole-triazolo-thione derivatives, which exhibited antioxidant and anthelmintic activities, in addition to their potential as β-Tubulin inhibitors (Satyendra et al., 2011).
Wirkmechanismus
Target of action
Compounds with similar structures, such as triazolo[4,3-b]pyridazine derivatives, have been studied for their antiviral and antimicrobial activities .
Biochemical pathways
Related compounds have shown to exhibit antiviral and antimicrobial activities, suggesting that they might interfere with the replication mechanisms of viruses and bacteria .
Result of action
Without specific studies, it’s hard to determine the exact molecular and cellular effects of this compound. Related compounds have shown antiviral and antimicrobial activities .
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O4S/c1-2-33-22(31)16-5-9-18(10-6-16)25-20(30)13-28-23(32)29-19(26-28)11-12-21(27-29)34-14-15-3-7-17(24)8-4-15/h3-12H,2,13-14H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQWJHKPXJNJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-({[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2495541.png)
![4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2495542.png)

![3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2495546.png)



![(E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one oxalate](/img/structure/B2495556.png)
![N1-(3-methoxybenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2495557.png)
![5-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyridine-3-carboxamide](/img/structure/B2495558.png)
